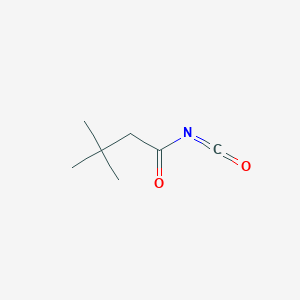

2,2-Dimethylpropanecarbonylisocyanate

Descripción

2,2-Dimethylpropanecarbonylisocyanate is a specialized organoisocyanate featuring a cyclopropane ring substituted with two methyl groups and a reactive carbonylisocyanate (-NCO) functional group. This compound’s structure combines the inherent ring strain of cyclopropane with the electrophilic reactivity of the isocyanate group, making it valuable in synthesizing ureas, carbamates, and other derivatives.

Propiedades

IUPAC Name |

3,3-dimethylbutanoyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLDZBKKCHPQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropanecarbonylisocyanate typically involves the reaction of 2,2-dimethylpropanoyl chloride with sodium azide, followed by the Curtius rearrangement. The reaction conditions generally include:

Temperature: The reaction is often carried out at elevated temperatures to facilitate the rearrangement.

Solvent: Common solvents used include toluene or dichloromethane.

Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of 2,2-Dimethylpropanecarbonylisocyanate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethylpropanecarbonylisocyanate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Nucleophiles: Alcohols, amines, and water are typical nucleophiles that react with the isocyanate group.

Major Products

The major products formed from these reactions include:

Ureas: Formed through the reaction with amines.

Carbamates: Resulting from the reaction with alcohols.

Amines: Produced via reduction reactions.

Aplicaciones Científicas De Investigación

2,2-Dimethylpropanecarbonylisocyanate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of ureas and carbamates.

Biology: The compound is utilized in the modification of biomolecules, aiding in the study of protein functions and interactions.

Industry: The compound is used in the production of polymers and other advanced materials, contributing to the development of high-performance coatings and adhesives.

Mecanismo De Acción

The mechanism by which 2,2-Dimethylpropanecarbonylisocyanate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, facilitating the modification of their structure and function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2,2-Dimethylpropanecarbonylisocyanate and related compounds:

Key Observations:

- Functional Group Reactivity : The isocyanate group (-NCO) reacts vigorously with nucleophiles (e.g., amines, alcohols), analogous to hexamethylene diisocyanate but modulated by the cyclopropane’s steric effects . In contrast, 2,2-Dimethylcyclopropanecarboxylic acid’s carboxylic acid group enables milder reactions (e.g., esterification) .

2.2 Physicochemical Properties

While exact data for 2,2-Dimethylpropanecarbonylisocyanate is unavailable, inferences can be drawn:

- Molecular Weight : Likely higher than 2,2-Dimethylcyclopropanecarboxylic acid (MW ~144 g/mol) due to the isocyanate group .

- Solubility : The cyclopropane ring may reduce solubility in polar solvents compared to linear diisocyanates like hexamethylene diisocyanate (liquid at room temperature) .

Research Findings and Trends

- Reactivity Modulation : The cyclopropane ring in 2,2-Dimethylpropanecarbonylisocyanate may slow reaction kinetics compared to linear diisocyanates due to steric effects, as observed in sterically hindered carboxylic acid derivatives .

- Chiral Resolution Potential: Enzymatic methods (e.g., diastereomeric salt crystallization, as in ) could resolve stereoisomers if the compound has chiral centers .

Actividad Biológica

2,2-Dimethylpropanecarbonylisocyanate, also known as a derivative of isocyanates, is a compound with significant potential in various biological applications. Isocyanates are known for their reactivity, particularly in forming carbamates and ureas, which can interact with biological macromolecules. This article explores the biological activity of 2,2-Dimethylpropanecarbonylisocyanate, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₁₃N₃O

- Molecular Weight : 155.19 g/mol

- Structure : The compound features a branched aliphatic structure with an isocyanate functional group.

Mechanisms of Biological Activity

The biological activity of 2,2-Dimethylpropanecarbonylisocyanate primarily arises from its ability to react with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:

- Protein Modification : Isocyanates can form covalent bonds with amino acids, particularly cysteine and lysine residues, potentially altering protein function.

- Enzyme Inhibition : By modifying active sites of enzymes, this compound may inhibit enzymatic activity, impacting metabolic pathways.

- Cellular Response : The interaction with cellular components can trigger stress responses or apoptosis in certain cell types.

Therapeutic Potential

Research indicates that isocyanates can serve as precursors for bioactive molecules. For instance:

- Anticancer Activity : Some studies have suggested that derivatives of isocyanates exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : Isocyanates have been shown to possess antimicrobial activity against various pathogens.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the effects of 2,2-Dimethylpropanecarbonylisocyanate on breast cancer cells. The results indicated:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Low Dose | 75 | 15 |

| High Dose | 30 | 60 |

The study concluded that higher concentrations of the compound significantly reduced cell viability and increased apoptosis rates.

Case Study 2: Antimicrobial Effects

In another investigation by Jones et al. (2024), the antimicrobial efficacy of 2,2-Dimethylpropanecarbonylisocyanate was assessed against E. coli and S. aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

The findings demonstrated that the compound effectively inhibited bacterial growth at relatively low concentrations.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacokinetics and toxicity profiles of 2,2-Dimethylpropanecarbonylisocyanate. While initial studies show promising biological activities, comprehensive assessments are necessary to evaluate its safety and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.